[3-(Trifluoromethyl)cyclohexyl]methanamine CAS number and properties
[3-(Trifluoromethyl)cyclohexyl]methanamine CAS number and properties
This technical guide details the properties, synthesis, and application of [3-(Trifluoromethyl)cyclohexyl]methanamine , a critical fluorinated building block in modern drug discovery.
Executive Summary
[3-(Trifluoromethyl)cyclohexyl]methanamine (CAS 832753-69-2 ) is a saturated, fluorinated aliphatic amine used primarily as a scaffold in medicinal chemistry.[1] It serves as a metabolically stable, lipophilic bioisostere for non-fluorinated cyclohexyl or piperidinyl linkers. The presence of the trifluoromethyl (-CF₃) group at the C3 position introduces significant electronic and steric influences, altering the basicity of the primary amine and the conformational landscape of the cyclohexane ring.
This guide analyzes the compound's physicochemical profile, stereochemical nuances (1,3-cis/trans isomerism), and synthetic pathways, providing a roadmap for its integration into lead optimization campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Core Identifiers
| Property | Detail |
| Chemical Name | [3-(Trifluoromethyl)cyclohexyl]methanamine |
| CAS Number | 832753-69-2 |
| Molecular Formula | C₈H₁₄F₃N |
| Molecular Weight | 181.20 g/mol |
| SMILES | NCC1CCCC(C1)C(F)(F)F |
| IUPAC Name | (3-(Trifluoromethyl)cyclohexyl)methanamine |
Physicochemical Profile
The incorporation of the -CF₃ group drastically alters the lipophilicity compared to the non-fluorinated analog (cyclohexylmethanamine).
| Parameter | Value (Predicted/Observed) | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Enhanced membrane permeability compared to methyl analogs. |
| pKa (Conjugate Acid) | ~9.8 - 10.2 | Typical aliphatic amine basicity; slightly lowered by inductive effect of -CF₃ (γ-position). |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
| Boiling Point | ~185-195 °C (at 760 mmHg) | High boiling liquid; amenable to standard purification. |
| Density | ~1.1 ± 0.1 g/cm³ | Higher density due to fluorination. |
Conformational Analysis & Stereochemistry
Understanding the stereochemistry of 1,3-disubstituted cyclohexanes is critical for binding affinity. Unlike 1,4-systems where the trans isomer is diequatorial, the 1,3-system favors the cis configuration.
Thermodynamic Stability
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Cis-Isomer (Diequatorial): Both the -CH₂NH₂ and -CF₃ groups can adopt equatorial positions. This is the thermodynamic global minimum.
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Trans-Isomer (Axial-Equatorial): One substituent must be axial. Given the A-values (CF₃ ≈ 2.5 kcal/mol; CH₂NH₂ ≈ 1.7 kcal/mol), the trans isomer will predominantly place the bulkier CF₃ group equatorial and the CH₂NH₂ group axial, costing ~1.7 kcal/mol in stability.
Visualization of Isomers
The following diagram illustrates the conformational preference.
Caption: Conformational landscape of 1,3-disubstituted cyclohexanes. The cis-isomer allows both bulky groups to reside in the equatorial plane.
Synthetic Routes
Synthesis typically proceeds via the reduction of aromatic precursors or the functionalization of trifluoromethylcyclohexanones. The aromatic reduction route is preferred for scale-up due to the availability of starting materials.
Route A: Catalytic Hydrogenation of Aromatic Precursors
This method converts 3-(trifluoromethyl)benzonitrile or 3-(trifluoromethyl)benzylamine into the saturated cyclohexane.
Protocol:
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Starting Material: 3-(Trifluoromethyl)benzylamine (CAS 2740-83-2).
-
Catalyst: Rhodium on Alumina (5% Rh/Al₂O₃) or Ruthenium(IV) oxide. Note: Avoid Pd/C if hydrogenolysis of the C-F bond is a risk, though CF₃ is generally stable.
-
Conditions: 50–100 bar H₂, 60°C, in Methanol or Acetic Acid.
-
Outcome: Yields a mixture of cis and trans isomers.[2][3][4] The cis isomer often predominates in heterogeneous catalysis due to "all-face" addition of hydrogen.
Route B: Reductive Amination of Ketones
Used when stereocontrol is required.
-
Precursor: 3-(Trifluoromethyl)cyclohexanone.
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Reagent: Nitromethane (Henry Reaction) followed by reduction, or Cyanide addition followed by reduction.
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Stereocontrol: Use of bulky hydride reducing agents (e.g., L-Selectride) on the intermediate imine/ketone can dictate axial vs. equatorial attack.
Caption: Primary synthetic pathway via aromatic ring reduction.
Applications in Drug Discovery[3][16][17][18]
Metabolic Blocking
The CF₃ group blocks metabolic oxidation at the C3 position. In non-fluorinated cyclohexyl rings, the C3/C4 positions are prone to Cytochrome P450-mediated hydroxylation. Substituting with CF₃ prevents this, extending the molecule's half-life (
Bioisosterism
This scaffold is a bioisostere for:
-
3-Chlorobenzylamines: The CF₃ group mimics the size and lipophilicity of Chlorine but lacks the "sigma-hole" reactivity.
-
Piperidines: The cyclohexane ring provides a similar spatial volume without the basic nitrogen, useful when reducing off-target hERG inhibition (which is often driven by basic centers).
Case Study Context
In antagonists for TRPA1 or Chemokine Receptor CCR2 , cyclohexylmethanamine linkers are often used to space a polar head group from a lipophilic tail. The 3-CF₃ variant is specifically employed to fill hydrophobic pockets (S3/S4 subsites) in enzymes where a methyl group is too small and a phenyl ring is too planar.
Handling and Safety Data
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Hazard Class: Corrosive (Category 1B).
-
Signal Word: DANGER.
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H-Statements:
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H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates.
References
-
Sigma-Aldrich. (3-(Trifluoromethyl)cyclohexyl)methanamine Product Data. CAS 832753-69-2.[1][5] Link
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational text on CF3 metabolic stability).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
TCI Chemicals. [4-(Trifluoromethyl)cyclohexyl]methyl]amine Product Page (Comparative isomer data). Link
Sources
- 1. Cyclohexyl-methylamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture) 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture) 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 832753-69-2 | Sigma-Aldrich [sigmaaldrich.cn]
